5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound characterized by a unique structure that includes a pyrazolo[4,3-c]pyridine core. This compound features various substituents, including an ethyl group, a phenyl group, and a carboxylic acid functional group. It is classified under the broader category of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of 5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid typically involves several steps:
The synthesis often requires controlled conditions such as temperature and solvent choice to optimize yield and purity. For example, using bases like sodium ethoxide can facilitate the reaction conditions needed for cyclization and functionalization steps.
The molecular formula of 5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is . The compound features:
The compound has a molecular weight of approximately 283.28 g/mol. Its structural representation can be expressed in various formats including InChI and SMILES:
InChI=1S/C15H13N3O3/c1-2-17-8-11-13(12(9-17)15(20)21)16-18(14(11)19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,20,21)
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O
5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine can undergo various chemical reactions:
Typical reagents include:
These reactions are essential for modifying the compound's properties for specific applications .
The mechanism of action for 5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine involves its interaction with biological targets. It may act as an enzyme inhibitor or modulate receptor activity within biochemical pathways. The precise mechanisms depend on the biological context but generally involve binding to active sites on target proteins, thereby influencing their activity and downstream signaling pathways.
The compound is expected to exhibit typical physical properties associated with heterocyclic compounds. These may include:
Key chemical properties include:
Relevant analyses such as thermal stability and spectroscopic studies (NMR, IR) can provide further insights into its chemical behavior .
5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine has potential applications in various scientific fields:
Given its diverse functionalities and structural complexity, ongoing research may reveal additional applications in drug development and biochemical research contexts .
Pyrazolo[4,3-c]pyridines represent a fused bicyclic system combining pyrazole and pyridine rings, creating a planar, electron-deficient heteroaromatic scaffold. This structure exhibits tautomerism, where the 1H or 2H tautomeric forms influence electronic distribution and hydrogen-bonding capacity. The core scaffold provides three key regions for derivatization:
Table 1: Core Structural Features of 5-Ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic Acid
Position | Substituent | Key Properties | Role in Molecular Interactions |
---|---|---|---|
2 | Phenyl | Hydrophobic | π-Stacking with protein aromatics |
5 | Ethyl | Moderate lipophilicity | Steric occlusion, metabolic stability |
7 | Carboxylic acid | Acidic (pKa ~4-5), polar | Salt bridge formation, H-bonding, metal chelation |
3 | Oxo group | Hydrogen bond acceptor | Recognition of catalytic residues |
The carboxylic acid at C7 enables salt formation (improving bioavailability) and serves as a zinc-binding group (ZBG) in enzyme inhibition [2] [10]. Crystallographic studies confirm the scaffold’s planarity facilitates deep binding pocket penetration, while the ethyl group at N5 enhances metabolic stability by shielding reactive sites [3] [9].
The development of pyrazolo[4,3-c]pyridines evolved from early pyrazole and pyridine pharmacophores. Key milestones include:
Substituents at C5, C2, and C7 dictate target selectivity and potency:
Reduces oxidative metabolism: Ethyl derivatives show >50% higher metabolic stability in liver microsomes than methyl analogs [9].
C2 Aryl Groups (e.g., Phenyl):
Ortho-substituted phenyls (e.g., 2-Cl) can improve TNF-α inhibition by 35% in tetrahydro analogs [3].
C7 Functionalization:
Table 2: Biological Activities of Key Derivatives
Compound | C7 Modification | Primary Target | Activity | Reference |
---|---|---|---|---|
Parent carboxylic acid (CAS: 1105191-42-1) | None | HDAC6 / TNF-α | Moderate inhibition (IC50: 1.8 μM) | [2] |
N-propyl carboxamide (CAS: 921513-73-7) | -CONHCH₂CH₂CH₃ | CB1 receptor | Antiallodynic (ED50: 10 mg/kg) | [4] |
N-(thiazol-2-yl) carboxamide (CAS: 921833-59-2) | -CONH-thiazolyl | AMPK / TNF-α | Anti-remodeling (PAMT reduction: 45%) | [8] |
Ethyl tetrahydro analog | None | CB1 / TNF-α / Oxidative stress | Neuropathic pain relief (100 mg/kg) | [3] |
Comprehensive Compound Listing
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: